![molecular formula C11H17NS B1423450 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline CAS No. 1182942-88-6](/img/structure/B1423450.png)
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline
Descripción general
Descripción
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline is an organic compound with the molecular formula C11H17NS . Its molecular weight is approximately 195.32 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline consists of a benzene ring substituted with a methyl group and a [(propan-2-ylsulfanyl)methyl] group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline are not available from the web search results .Aplicaciones Científicas De Investigación
Molecular Interactions in Binary Mixtures : A study by Krishna & Mohan (2012) explored the molecular interactions in binary mixtures of N-methyl aniline with alcohols, using various analytical techniques. This research contributes to understanding the behavior of such compounds in different mixtures.
Dielectric and Thermodynamic Studies : The dielectric and thermodynamic properties of polar binary mixtures, including N-methyl aniline with alcohols, were investigated by Krishna, Sastry, & Murthy (2011). This study provides insights into the molecular interactions and properties of these mixtures.
Chemical Synthesis and Characterization : A synthesis study by Saeed et al. (2009) focused on producing novel chemical structures using substituted anilines, contributing to the broader field of organic chemistry and material science.
Sulfonyl Coumarin Synthesis : Wang et al. (2017) developed a method for synthesizing sulfonyl coumarins using aniline derivatives, expanding the applications in chemical synthesis and pharmaceuticals (Wang et al., 2017).
Catalysis and Green Chemistry : Selva, Perosa, & Fabris (2008) demonstrated the use of anilines in catalysis, specifically in transesterification processes, contributing to green chemistry applications (Selva, Perosa, & Fabris, 2008).
Polymer Science : In the field of polymer science, Boeva, Pyshkina, & Sergeev (2012) researched the synthesis of conducting polyaniline complexes, highlighting applications in material science and electronics (Boeva, Pyshkina, & Sergeev, 2012).
Biochemistry and Enzyme Systems : Gunsalus, Romesser, & Wolfe (1978) synthesized analogues of methyl-coenzyme M and tested their activity in enzyme systems, which is significant for understanding biochemical processes (Gunsalus, Romesser, & Wolfe, 1978).
Gas Phase Reactions : Kelly et al. (2019) explored the gas phase reactions of dehydroanilinium radical cations with propene, providing insights relevant to atmospheric chemistry and astrochemistry (Kelly et al., 2019).
Propiedades
IUPAC Name |
2-methyl-3-(propan-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHDEGPQOFBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



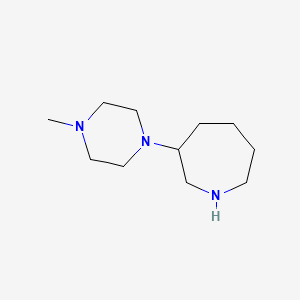
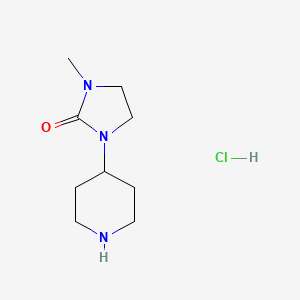
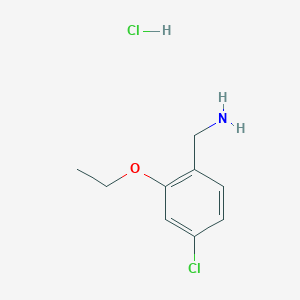
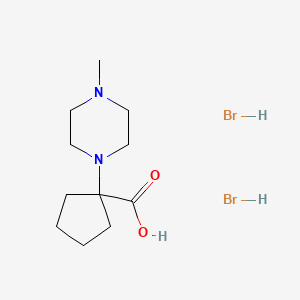
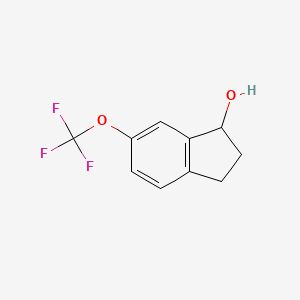
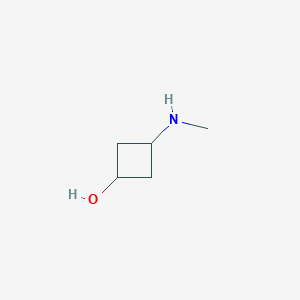
![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
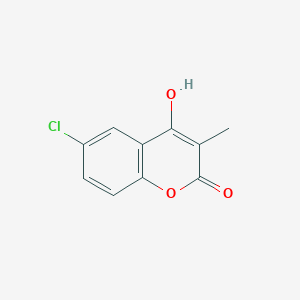
![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)
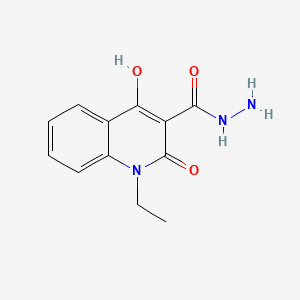
![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)
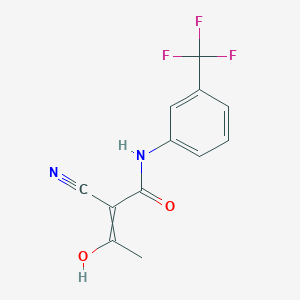
![{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1423389.png)
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)